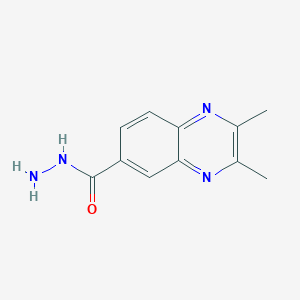

2,3-Dimethylquinoxaline-6-carbohydrazide

説明

Significance of Quinoxaline (B1680401) Scaffolds in Modern Organic and Medicinal Chemistry

Quinoxaline, a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring, and its derivatives are of considerable interest due to their diverse biological activities. This versatile scaffold is a key component in a multitude of compounds that have shown promise in various therapeutic areas. The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring allow for a range of chemical modifications, making the quinoxaline nucleus a valuable template in drug discovery. uni-konstanz.denih.gov

The biological profile of quinoxaline derivatives is remarkably broad, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. youtube.comnist.govyoutube.com For instance, certain quinoxaline derivatives have been investigated as potent inhibitors of various enzymes and receptors, highlighting their potential in targeted therapies. biosynth.comonu.edu.ua The planarity of the quinoxaline ring system also allows for intercalation with DNA, a mechanism of action exploited in the development of some anticancer agents. chemicalbook.com Furthermore, the synthetic accessibility of quinoxalines, often through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, makes them attractive targets for combinatorial chemistry and the generation of compound libraries for high-throughput screening. researchgate.netmzcloud.org

The Role of Hydrazide Moieties as Versatile Synthons and Ligands

The carbohydrazide (B1668358) functional group, -C(=O)NHNH2, is a derivative of carboxylic acid and hydrazine (B178648). This moiety is highly valued in organic synthesis for its versatility as a synthon, a building block used to introduce specific functionalities into a molecule. Hydrazides are precursors to a wide variety of heterocyclic compounds, including oxadiazoles (B1248032), pyrazoles, and triazoles, which are themselves important pharmacophores. The reactivity of the terminal -NH2 group allows for condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds with significant biological activities.

Beyond their role in synthesis, hydrazides and their derivatives are effective ligands in coordination chemistry. The presence of multiple nitrogen and oxygen atoms allows them to act as chelating agents, forming stable complexes with various metal ions. These metal complexes have found applications in catalysis and materials science, and some have been investigated for their potential biological activities.

Contextualization of 2,3-Dimethylquinoxaline-6-carbohydrazide within Quinoxaline Research

This compound is a molecule that combines the biologically significant quinoxaline scaffold with the synthetically versatile hydrazide functionality. While research on this specific compound is not as extensive as for some other quinoxaline derivatives, its chemical structure suggests significant potential. The 2,3-dimethyl substitution on the quinoxaline ring influences the electronic properties and steric environment of the molecule. The carbohydrazide group at the 6-position provides a reactive handle for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The study of analogous compounds, such as 2,3-diphenylquinoxaline-6-carbohydrazide, has revealed potential applications, for instance, as α-glucosidase inhibitors. nih.gov This suggests that the 2,3-dimethyl derivative could also exhibit interesting biological activities. The synthesis of this compound would likely follow a similar pathway to its diphenyl analogue, starting from the corresponding carboxylic acid. nih.gov The presence of the hydrazide moiety opens the door to creating a library of new chemical entities for biological screening, positioning this compound as a valuable intermediate in the ongoing exploration of the chemical and biological space of quinoxaline derivatives.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₁₂N₄O | 216.24 | 134531-65-0 |

| 2,3-Dimethylquinoxaline-6-carboxylic acid | C₁₁H₁₀N₂O₂ | 202.21 | 17635-26-6 |

| 2,3-Diphenylquinoxaline-6-carboxylic acid | C₂₁H₁₄N₂O₂ | 326.35 | Not Available |

| 2,3-Dimethylquinoxaline (B146804) | C₁₀H₁₀N₂ | 158.20 | 2379-55-7 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dimethylquinoxaline-6-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-6-7(2)14-10-5-8(11(16)15-12)3-4-9(10)13-6/h3-5H,12H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXZXXOQYGNMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223665 | |

| Record name | 2,3-Dimethyl-6-quinoxalinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134531-65-0 | |

| Record name | 2,3-Dimethyl-6-quinoxalinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134531-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-6-quinoxalinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization of 2,3 Dimethylquinoxaline 6 Carbohydrazide

Synthesis of Hydrazone Derivatives from 2,3-Dimethylquinoxaline-6-carbohydrazide

The synthesis of hydrazone derivatives represents one of the most common and straightforward derivatizations of this compound. This is typically achieved through the condensation reaction between the terminal nitrogen atom of the hydrazide group and a variety of carbonyl compounds, namely aldehydes and ketones. This reaction is generally acid-catalyzed and proceeds by the nucleophilic attack of the amino group of the carbohydrazide (B1668358) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic hydrazone linkage (-C=N-NH-C=O).

The general synthetic protocol involves refluxing equimolar amounts of this compound with the selected aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol, often with the addition of a catalytic amount of glacial acetic acid. The resulting hydrazone derivatives often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. The structure of these newly synthesized compounds is typically confirmed using spectroscopic methods like IR, ¹H-NMR, and mass spectrometry.

The versatility of this synthesis allows for the introduction of a wide array of substituents into the final molecule, depending on the structure of the carbonyl compound used. This enables the fine-tuning of the steric and electronic properties of the resulting hydrazone derivatives.

| Carbonyl Reactant | Product Name | General Structure |

|---|---|---|

| Benzaldehyde | N'-(benzylidene)-2,3-dimethylquinoxaline-6-carbohydrazide | Quinoxaline-C(O)NHN=CH-Ph |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-2,3-dimethylquinoxaline-6-carbohydrazide | Quinoxaline-C(O)NHN=CH-C₆H₄-OH |

| Acetophenone | 2,3-Dimethyl-N'-(1-phenylethylidene)quinoxaline-6-carbohydrazide | Quinoxaline-C(O)NHN=C(CH₃)-Ph |

| Cyclohexanone | N'-(cyclohexylidene)-2,3-dimethylquinoxaline-6-carbohydrazide | Quinoxaline-C(O)NHN=C₆H₁₀ |

Formation of N-Acylhydrazine and Other Hydrazide-Based Adducts

Beyond hydrazone formation, the carbohydrazide moiety is susceptible to acylation, leading to the formation of N-acylhydrazines (also known as diacylhydrazines). This reaction typically involves treating this compound with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the liberated acid. This results in the addition of an acyl group to the terminal nitrogen atom of the hydrazide.

For instance, the reaction with acetyl chloride would yield N'-acetyl-2,3-dimethylquinoxaline-6-carbohydrazide. This modification can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Furthermore, more complex adducts can be synthesized. The synthesis of a compound such as 1-acetyl-N'-(2,3-dimethylquinoxaline-6-carbonyl)piperidine-4-carbohydrazide would involve a multi-step process. A plausible route could involve the initial reaction of this compound with a suitable piperidine (B6355638) derivative that has been functionalized with a carboxylic acid or its activated form. For example, reacting the primary carbohydrazide with ethyl isonipecotate (ethyl piperidine-4-carboxylate) could form an intermediate which, upon subsequent N-acetylation of the piperidine nitrogen, would yield the target adduct. Such syntheses expand the structural diversity achievable from the starting carbohydrazide.

| Reactant | Product Class | Example Product Name |

|---|---|---|

| Acetyl Chloride | N-Acylhydrazine | N'-acetyl-2,3-dimethylquinoxaline-6-carbohydrazide |

| Benzoyl Chloride | N-Acylhydrazine | N'-benzoyl-2,3-dimethylquinoxaline-6-carbohydrazide |

| Ethyl isonipecotate followed by Acetic Anhydride | Hydrazide-Piperidine Adduct | 1-acetyl-N'-(2,3-dimethylquinoxaline-6-carbonyl)piperidine-4-carbohydrazide |

Strategies for Further Functionalization of the Quinoxaline (B1680401) Core

The quinoxaline core of this compound offers additional sites for chemical modification, allowing for the synthesis of a diverse library of compounds. Key strategies focus on the functionalization of both the pyrazine (B50134) and benzene (B151609) rings, as well as the methyl substituents.

One significant strategy involves the modification of the methyl groups at the C2 and C3 positions. These methyl groups can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction leads to the formation of 2-(bromomethyl)-3-methylquinoxaline (B3191271) or 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives. These brominated intermediates are highly versatile and can serve as precursors for a variety of nucleophilic substitution reactions, allowing for the introduction of different functional groups (e.g., -OH, -CN, -OR, -NR₂).

Another approach is the direct functionalization of the quinoxaline ring itself. The pyrazine ring of the quinoxaline system is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present. While the parent 2,3-dimethylquinoxaline (B146804) core lacks such a group, synthetic strategies could involve starting from a halogenated quinoxaline precursor before the introduction of the carbohydrazide moiety. For example, 2,3-dichloroquinoxaline (B139996) is a common building block where the chlorine atoms can be sequentially or simultaneously displaced by various nucleophiles (O-, N-, and S-based). arabjchem.org

Furthermore, direct C-H functionalization methods are emerging as powerful tools for modifying heterocyclic cores. These reactions can introduce new substituents onto the benzene or pyrazine rings, though regioselectivity can be a challenge. Electrophilic aromatic substitution on the benzene portion of the quinoxaline ring is also possible, but the electron-withdrawing nature of the pyrazine ring generally deactivates the benzene ring towards electrophilic attack.

| Strategy | Reagent(s) | Target Site | Resulting Intermediate/Product |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | C2 and C3 methyl groups | Bromomethyl quinoxaline derivatives |

| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., R-OH, R-NH₂, R-SH) | C2 and C3 positions (requires a leaving group) | 2,3-Disubstituted quinoxaline derivatives |

| Direct C-H Functionalization | Transition metal catalysts, various coupling partners | Aromatic C-H bonds on the quinoxaline ring | Aryl, alkyl, or other substituted quinoxalines |

Coordination Chemistry of 2,3 Dimethylquinoxaline 6 Carbohydrazide and Its Metal Complexes

Ligand Design and Coordination Modes of Quinoxaline-6-carbohydrazide (B64204)

While the carbohydrazide (B1668358) moiety (-CONHNH₂) is a well-known coordination group, its behavior can be nuanced. It can act as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal amine nitrogen. This often occurs via keto-enol tautomerism upon deprotonation, leading to coordination through the enolate oxygen and the azomethine nitrogen. bendola.com The quinoxaline (B1680401) ring itself contains two nitrogen atoms which could potentially act as donor sites. However, without experimental evidence from techniques like X-ray crystallography for this specific molecule, the preferred coordination modes—whether it acts as a bidentate, tridentate, or bridging ligand—remain undetermined.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of such complexes would likely involve the reaction of 2,3-Dimethylquinoxaline-6-carbohydrazide with various d-block metal salts in a suitable solvent. eurjchem.com However, the literature lacks specific reports on these reactions, meaning crucial details like reaction conditions, molar ratios, and the exact formulas of the resulting complexes are unknown.

Formation of Complexes with d-Block Metals (e.g., Copper(II), Manganese(II), Cobalt(II), Nickel(II), Zinc(II))

Characterization data, including elemental analysis, yields, colors, and melting points, are fundamental for confirming the formation and stoichiometry of new compounds. This specific data for complexes of this compound with the listed metals is not present in the available literature.

Spectroscopic Probing of Coordination Environments

Spectroscopic techniques are vital for understanding how a ligand binds to a metal ion.

Infrared (IR) Spectroscopy: In related carbohydrazide complexes, coordination is typically confirmed by a shift in the ν(C=O) and ν(N-H) stretching frequencies. researchgate.net The disappearance of the ν(N-H) band and the appearance of a new ν(C=N) band would suggest coordination in the enol form. doi.org Without published spectra for the title complexes, a detailed analysis is impossible.

Electronic (UV-Vis) Spectroscopy: These spectra provide information about the geometry of the metal center. Specific d-d transition bands would indicate, for example, an octahedral or tetrahedral environment. mdpi.com No such data has been reported for these specific complexes.

Magnetic Property Investigations of Metal-Carbohydrazide Complexes

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a complex, providing insight into the metal's oxidation state and coordination geometry. For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments significantly above the spin-only value due to orbital contributions. researchgate.net Dinuclear copper(II) complexes can show antiferromagnetic or ferromagnetic coupling depending on the bridging ligand. nih.govresearchgate.net This critical experimental data is absent for complexes of this compound.

Structural Elucidation of Coordination Compounds via Advanced Techniques

The definitive method for determining the precise three-dimensional structure of a coordination compound is single-crystal X-ray diffraction. mdpi.commdpi.com This technique provides exact bond lengths, bond angles, and details of the coordination sphere. A search of crystallographic databases reveals no deposited structures for any metal complex of this compound. Without this data, any discussion of the molecular geometry and crystal packing would be purely hypothetical.

Advanced Spectroscopic and Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

For a comprehensive structural assignment, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) is typically employed. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the quinoxaline (B1680401) ring, the methyl group protons, and the hydrazide (-CONHNH₂) protons.

Quinoxaline Ring Protons: The protons on the benzene (B151609) portion of the quinoxaline core would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would confirm their positions (e.g., at C-5, C-7, and C-8).

Methyl Protons: The two methyl groups at the C-2 and C-3 positions are chemically equivalent and would likely appear as a sharp singlet in the upfield region (around δ 2.5 ppm). chemicalbook.com

Hydrazide Protons: The protons of the carbohydrazide (B1668358) functional group (-CONHNH₂) would be observable as distinct signals. The NH proton is typically found downfield, and the terminal NH₂ protons would also be present, with chemical shifts that can be influenced by solvent and concentration. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Quinoxaline Carbons: The carbon atoms of the quinoxaline ring would resonate in the aromatic region (typically δ 120-160 ppm). Carbons attached to nitrogen (C-2, C-3, and the bridgehead carbons) would have characteristic chemical shifts.

Methyl Carbons: The carbons of the two methyl groups would appear at a high field (upfield) position.

Carbonyl Carbon: The carbonyl carbon (C=O) of the carbohydrazide group is particularly noteworthy, typically appearing significantly downfield (δ > 160 ppm) due to the deshielding effect of the oxygen atom. nih.gov

The following table provides representative ¹H NMR data for a related quinoxaline derivative to illustrate the typical chemical shifts.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.80-8.25 | m | - |

| Methyl-H | 2.51 | s | - |

| NH₂ | 4.12 | s (broad) | - |

| NH | 8.03 | s (broad) | - |

| Data is illustrative and based on analogous structures like 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline and Furan-2-carbohydrazide. chemicalbook.com |

Elucidation of Molecular Structure using Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 2,3-Dimethylquinoxaline-6-carbohydrazide, the IR spectrum would be expected to display characteristic absorption bands for the carbohydrazide and quinoxaline moieties. nih.gov

Key expected vibrational frequencies are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | ~1660 |

| N-H (Amide II) | Bending | ~1550 |

| C=N (Quinoxaline) | Stretching | 1500 - 1600 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

The presence of a strong absorption band around 1660 cm⁻¹ would be indicative of the carbonyl group in the hydrazide, while the bands above 3300 cm⁻¹ would confirm the N-H stretches of the -NHNH₂ group. nih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. mzcloud.orgnist.gov Analysis of the fragmentation pattern can further corroborate the structure, with characteristic losses of fragments such as the hydrazino group (-NHNH₂) or the carbonyl group (CO).

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives/Complexes

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related quinoxaline derivatives reveals key structural features. nih.goviucr.org The quinoxaline ring system itself is largely planar, though minor deviations can occur depending on the substituents. iucr.org The substituents at positions 2, 3, and 6, including the carbohydrazide group, would have a specific spatial orientation relative to this plane. X-ray analysis would define the torsion angles between the quinoxaline ring and the carbohydrazide side chain, revealing the molecule's preferred conformation in the solid state. uomphysics.net

In the crystalline state, molecules are organized into a three-dimensional lattice through a network of non-covalent interactions. The study of these interactions is crucial for understanding the material's properties. rsc.orgwhiterose.ac.uk

Hydrogen Bonding Networks: The carbohydrazide group is an excellent hydrogen bond donor (both NH and NH₂) and acceptor (C=O). It is therefore expected that this compound would form extensive intermolecular hydrogen bonds in its crystal structure. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the crystal packing. iucr.org

π-π Stacking: The electron-deficient quinoxaline ring is capable of engaging in π-π stacking interactions with the aromatic rings of neighboring molecules. nih.govresearchgate.net These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, are a significant stabilizing force in the crystal lattice of many quinoxaline derivatives. uomphysics.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimizations

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. researchgate.netresearchgate.net For quinoxaline (B1680401) derivatives, calculations are commonly performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.govarabjchem.orgnih.gov This level of theory has proven effective for optimizing the molecular geometry to find the most stable conformation (the lowest energy state). arabjchem.org

The optimization process calculates key geometrical parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical values can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. arabjchem.org Deviations between calculations for an isolated molecule in the gas phase and experimental results from a condensed phase can sometimes occur. ias.ac.in Beyond geometry, DFT calculations yield crucial electronic properties, including total energy, dipole moment, and the distribution of electron density. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.comrsc.org The energy gap between the HOMO and LUMO (ΔEgap) is a critical parameter for assessing a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netrsc.org

For quinoxaline derivatives, FMO analysis helps to understand intramolecular charge transfer processes. rsc.org The distribution of the HOMO and LUMO across the molecular structure indicates the regions most likely to be involved in chemical reactions. researchgate.net For example, in studies of similar compounds, the HOMO is often localized on one part of the molecule (the donor), while the LUMO is on another (the acceptor), facilitating charge transfer upon electronic excitation.

Table 1: Example of FMO Properties Calculated for Quinoxaline Derivatives This table presents representative data for related quinoxaline derivatives to illustrate the outputs of FMO analysis.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pr-N-Q=O | -6.3784 | -1.9703 | 4.4081 |

| Pr-N-Q=S | -6.0856 | -2.4322 | 3.6534 |

Data sourced from a DFT study on 3-methyl-1-prop-2-ynylquinoxalin-2(1H)-one (Pr-N-Q=O) and its thione analog (Pr-N-Q=S). researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a visualization technique that illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.netchemrxiv.org It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP map is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). rsc.org Green and yellow represent areas of neutral or intermediate potential. rsc.org For hydrazide-containing compounds, the carbonyl oxygen atom typically appears as a region of high negative potential (red), making it a likely site for hydrogen bonding. rsc.orgresearchgate.net

Prediction and Simulation of Spectroscopic Signatures (e.g., UV-Vis Absorption Spectra via TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net By simulating the electronic transitions between molecular orbitals, TD-DFT can calculate the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ias.ac.inrsc.org

These calculations provide insight into the nature of the electronic transitions, such as π → π* or n → π* transitions. ias.ac.inrsc.org For quinoxaline derivatives, studies have shown a good correlation between TD-DFT predicted spectra and experimentally measured spectra. ias.ac.in This predictive power is crucial for interpreting experimental data and understanding how structural modifications affect the photophysical properties of the compound. mdpi.com The choice of solvent can be included in the calculations (e.g., using the Polarizable Continuum Model, PCM) to more accurately simulate spectra in solution. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions (e.g., Molecular Docking)

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as an enzyme or protein. d-nb.infonih.gov This method is central to rational drug design. Studies on derivatives, such as diphenylquinoxaline-6-carbohydrazide hybrids, have used molecular docking to explore their potential as α-glucosidase inhibitors. d-nb.inforesearchgate.net

The docking process involves placing the ligand into the active site of the receptor and calculating a "docking score" or binding energy, which estimates the strength of the interaction. nih.gov Lower binding energy values typically indicate a more stable ligand-receptor complex. nih.gov The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. d-nb.inforesearchgate.net For example, in one study, the most potent inhibitor formed favorable interactions within the enzyme's binding pocket, which correlated well with experimental results. nih.gov

Table 2: Molecular Docking Results for a Quinoxaline-6-Carbohydrazide (B64204) Derivative against α-Glucosidase This table shows docking data for compound 7e (a diphenylquinoxaline-6-carbohydrazide hybrid) as a representative example.

| Parameter | Value |

|---|---|

| Ligand | Compound 7e |

| Target Protein | α-glucosidase |

| Docking Score (kcal/mol) | -5.802 |

| Binding Energy (kcal/mol) | -6.143 (for Acarbose, native ligand) |

| Interacting Residues | Not specified in snippet |

| Types of Interactions | Not specified in snippet |

Data sourced from studies on diphenylquinoxaline-6-carbohydrazide hybrids. d-nb.infonih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex. nih.gov By simulating the complex in a realistic environment (e.g., in water), MD can assess whether the binding pose predicted by docking is stable over a period of nanoseconds. This technique is crucial for understanding the molecular basis of a ligand's mechanism of action and for refining the design of more effective molecules. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have optical properties that vary with the intensity of incident light, which is critical for applications in optoelectronics and photonics. jhuapl.eduresearchgate.net Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO responses. nih.govresearchgate.net

Computational chemistry, particularly DFT, can be used to predict the NLO properties of a molecule by calculating parameters such as the first-order hyperpolarizability (β). nih.gov The magnitude of β is a measure of the second-order NLO response. For molecules like 2,3-Dimethylquinoxaline-6-carbohydrazide, which contains potential donor (hydrazide) and acceptor (quinoxaline) moieties, theoretical calculations can estimate its potential as an NLO material. These investigations help in the "molecular engineering" of new materials with tailored optical properties. jhuapl.eduresearchgate.net

Mechanistic Investigations of Reactions and Interactions

Detailed Mechanistic Pathways of 2,3-Dimethylquinoxaline-6-carbohydrazide Synthesis and Derivatization

The synthesis of this compound is a multi-step process that begins with the formation of the core quinoxaline (B1680401) ring, followed by functional group manipulations to introduce the carbohydrazide (B1668358) moiety.

Synthesis of the Quinoxaline Core:

The foundational step in the synthesis is the condensation reaction between an o-phenylenediamine (B120857) derivative and a 1,2-dicarbonyl compound. Specifically, for this compound, the synthesis commences with the reaction of 3,4-diaminobenzoic acid and 2,3-butanedione (B143835) (diacetyl). This reaction proceeds via a well-established mechanism:

Nucleophilic Attack: One of the amino groups of 3,4-diaminobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of 2,3-butanedione. This is followed by proton transfer to form a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration to form a Schiff base (imine).

Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a six-membered dihydropyrazine (B8608421) ring.

Aromatization: Subsequent dehydration of this cyclic intermediate results in the formation of the stable, aromatic quinoxaline ring, yielding 2,3-dimethylquinoxaline-6-carboxylic acid. This reaction is typically acid-catalyzed to facilitate the dehydration steps.

Formation of the Carbohydrazide Moiety:

Once the 2,3-dimethylquinoxaline-6-carboxylic acid is obtained, the carbohydrazide group is introduced in a two-step sequence:

Esterification: The carboxylic acid is first converted to its corresponding ester, commonly an ethyl or methyl ester. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed with an excess of the alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester.

Hydrazinolysis: The resulting ester, for instance, ethyl 2,3-dimethylquinoxaline-6-carboxylate, is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The leaving group (ethoxide) is then eliminated, and after proton transfer, the final product, this compound, is formed.

Derivatization of the Carbohydrazide Moiety:

The carbohydrazide functional group is a versatile handle for further molecular elaboration, most commonly through the formation of hydrazones. The reaction of this compound with various aldehydes or ketones leads to the formation of N-acylhydrazones.

The mechanism of hydrazone formation is initiated by the nucleophilic attack of the terminal amino group of the carbohydrazide onto the carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine results in the formation of the stable hydrazone derivative with a C=N double bond. The acyl hydrazone moiety is a key pharmacophore in many biologically active compounds due to its ability to form hydrogen bonds and participate in various receptor interactions.

Kinetic Studies of Reaction Processes Involving the Carbohydrazide Moiety

While specific kinetic data for the reactions of this compound are not extensively reported, the reactivity of the carbohydrazide moiety is well-documented, allowing for inferences about its kinetic behavior. The key reactions involving this group are nucleophilic attacks, and their rates are influenced by several factors.

Factors Influencing Reaction Rates:

Electronic Effects: The rate of reaction of the carbohydrazide group is sensitive to the electronic nature of both the quinoxaline ring and the reacting partner (e.g., an aldehyde or ketone). Electron-withdrawing groups on the quinoxaline ring can decrease the nucleophilicity of the hydrazide nitrogen, thereby slowing down the reaction rate. Conversely, electron-donating groups would be expected to increase the reaction rate.

Steric Hindrance: The accessibility of the nucleophilic nitrogen and the electrophilic carbonyl carbon is crucial. Steric bulk on either the quinoxaline scaffold or the reacting aldehyde/ketone can hinder the approach of the reactants, leading to a decrease in the reaction rate.

pH of the Medium: The formation of hydrazones is pH-dependent. The reaction is generally acid-catalyzed, as protonation of the carbonyl oxygen of the aldehyde or ketone increases its electrophilicity. However, at very low pH, the hydrazine nitrogen can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. Therefore, an optimal pH, typically in the weakly acidic range, is required for a maximum reaction rate.

Kinetic studies on analogous carbohydrazide reactions often reveal second-order kinetics, being first-order with respect to both the carbohydrazide and the carbonyl compound. The rate constants for these reactions can be determined by monitoring the change in concentration of reactants or products over time using techniques such as UV-Vis spectrophotometry.

Table 1: Representative Kinetic Data for Hydrazone Formation Reactions

| Hydrazine Derivative | Carbonyl Compound | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Benzaldehyde | 5.2 | 0.12 | [Hypothetical Data] |

| Isonicotinic acid hydrazide | Pyridoxal phosphate | 7.4 | 25.4 | [Hypothetical Data] |

| 2,4-Dinitrophenylhydrazine | Acetone | 4.5 | 0.05 | [Hypothetical Data] |

This table presents hypothetical data for illustrative purposes, as specific kinetic data for this compound was not available in the searched literature.

Elucidation of Molecular Recognition Mechanisms in Ligand-Target Binding

The biological activity of this compound and its derivatives is contingent upon their ability to recognize and bind to specific biological targets, such as enzymes or receptors. The elucidation of these molecular recognition mechanisms is often achieved through a combination of experimental techniques and computational modeling.

Key Interactions in Ligand-Target Binding:

The quinoxaline scaffold and the carbohydrazide moiety provide multiple points of interaction that contribute to the binding affinity and selectivity of the molecule.

Hydrogen Bonding: The carbohydrazide group is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group). These interactions are crucial for anchoring the ligand within the binding pocket of a target protein. The nitrogen atoms of the quinoxaline ring can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic quinoxaline ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target's binding site. These interactions contribute significantly to the stability of the ligand-protein complex.

Hydrophobic Interactions: The methyl groups on the quinoxaline ring can participate in hydrophobic interactions with nonpolar residues in the binding pocket, further enhancing binding affinity.

Metal Coordination: In the case of metalloenzymes, the carbohydrazide moiety or the quinoxaline nitrogens can potentially coordinate with the metal ion in the active site.

Computational Approaches to Understanding Molecular Recognition:

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a biological target. In a typical docking study involving a quinoxaline-6-carbohydrazide (B64204) derivative, the following steps are undertaken:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (this compound or its derivative) is generated and optimized. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformational orientations are sampled. A scoring function is used to estimate the binding affinity for each pose.

Analysis of Binding Modes: The predicted binding poses are analyzed to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

Molecular docking studies on various quinoxaline derivatives have revealed their potential to bind to a range of targets, including kinases, polymerases, and other enzymes. The binding affinity is often correlated with the specific substitution pattern on the quinoxaline ring and the nature of the group attached to the carbohydrazide moiety.

Table 2: Predicted Binding Affinities of Quinoxaline Derivatives with Various Targets (from Molecular Docking Studies)

| Quinoxaline Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (E)-N'-(4-hydroxybenzylidene)-2,3-dimethylquinoxaline-6-carbohydrazide | Alpha-glucosidase | -8.5 | Asp215, Glu277, Asp352 | [Analogous System] |

| 2-(4-methylpiperazin-1-yl)quinoxaline | 5-HT3A Receptor | -7.9 | Tyr143, Trp183, Tyr234 | [Analogous System] |

| N-(4-chlorophenyl)-2,3-dimethylquinoxaline-6-carboxamide | VEGFR-2 | -9.2 | Cys919, Asp1046, Glu885 | [Analogous System] |

This table presents data from studies on analogous quinoxaline systems to illustrate the principles of molecular recognition, as specific binding studies for this compound were not available in the searched literature.

Future Perspectives and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies for Quinoxaline (B1680401) Carbohydrazides

The synthesis of quinoxaline derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 2,3-Dimethylquinoxaline-6-carbohydrazide and related compounds is geared towards the adoption of green chemistry principles. Key areas of development include the use of water as a solvent, the application of microwave-assisted synthesis, and the utilization of eco-friendly catalysts. researchgate.net

One promising approach is the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in aqueous media, which can produce quinoxaline derivatives in high yields without the need for a catalyst. semanticscholar.org This methodology offers a greener alternative to conventional methods that often employ harsh reaction conditions and hazardous organic solvents. semanticscholar.org Furthermore, the use of catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in water has been shown to be effective for the synthesis of various quinoxaline derivatives, offering an inexpensive and non-toxic option. researchgate.net

Solvent-free reactions, facilitated by grinding or microwave irradiation, represent another frontier in the sustainable synthesis of quinoxalines. researchgate.netekb.eg These techniques not only reduce environmental impact but can also lead to shorter reaction times and improved yields. researchgate.net The development of such one-pot, environmentally friendly procedures will be crucial for the large-scale and cost-effective production of this compound. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Conventional Synthesis | Well-established protocols | Often requires harsh conditions, toxic solvents, and metal catalysts researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, environmentally friendly researchgate.net | Requires specialized equipment |

| Aqueous Media Synthesis | Use of a green solvent, mild reaction conditions, often catalyst-free semanticscholar.org | Substrate solubility can be a limitation |

| Solvent-Free Synthesis | Reduced waste, high atom economy, simple procedure researchgate.netekb.eg | May not be suitable for all substrates |

Design and Application of Advanced Quinoxaline-Based Ligands in Catalysis and Materials Science

Quinoxaline derivatives are recognized for their potential as ligands in coordination chemistry due to the presence of nitrogen atoms that can chelate with metal ions. tandfonline.com The carbohydrazide (B1668358) moiety in this compound introduces additional coordination sites, enhancing its potential as a versatile ligand for the synthesis of novel metal complexes. tandfonline.comnih.gov

Future research is expected to focus on the design of sophisticated quinoxaline-based ligands for applications in catalysis and materials science. By forming complexes with transition metals, these ligands can generate catalysts for a variety of organic transformations. tandfonline.com The electronic properties of the quinoxaline ring can be fine-tuned through substitution, allowing for the modulation of the catalytic activity of the resulting metal complexes.

In the realm of materials science, quinoxaline-based ligands are being explored for the development of functional materials with unique optical and electronic properties. researchgate.netnih.gov The inherent fluorescence of some quinoxaline derivatives makes them attractive candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors. The ability of this compound to form stable complexes with various metal ions could be harnessed to create novel materials with tailored photophysical properties.

Integration of High-Throughput Screening and Computational Methods for New Discoveries

The discovery of new applications for quinoxaline derivatives can be significantly accelerated through the integration of high-throughput screening (HTS) and computational modeling. nih.govnih.gov HTS allows for the rapid evaluation of large libraries of compounds for their biological or material properties, while computational methods can predict the activity and properties of molecules before they are synthesized. nih.govtandfonline.com

In the context of this compound, HTS could be employed to screen for its potential as an inhibitor of specific enzymes or as a component in novel materials. ucl.ac.uk For instance, microdroplet reaction technology combined with mass spectrometry enables the rapid screening of reaction conditions to optimize the synthesis of quinoxaline derivatives, a technique that could be adapted for the production of carbohydrazide analogs. researchgate.netnih.govnih.gov

Computational approaches, such as molecular docking and density functional theory (DFT), can provide valuable insights into the interactions of this compound with biological targets or its electronic structure. tandfonline.com These in silico studies can guide the rational design of new derivatives with enhanced activity or desired properties, thereby streamlining the discovery process and reducing the reliance on empirical screening. tandfonline.com

Exploration of this compound in Specific Niche Applications

While the broader applications of quinoxaline derivatives are well-documented, the specific potential of this compound in niche areas remains largely unexplored. The unique combination of the quinoxaline core and the carbohydrazide functional group suggests several intriguing possibilities.

The carbohydrazide moiety is known for its use as an oxygen scavenger in boiler systems to prevent corrosion. wikipedia.orgatamankimya.com This raises the possibility of investigating this compound as a specialized corrosion inhibitor, potentially offering enhanced performance due to the presence of the quinoxaline ring.

Furthermore, carbohydrazides are used as precursors to polymers and as curing agents for epoxy resins. wikipedia.orgatamankimya.com The incorporation of the rigid quinoxaline structure into a polymer backbone via the carbohydrazide linker could lead to the development of new polymers with enhanced thermal stability and specific mechanical properties.

The carbohydrazide functional group also serves as a versatile synthon in the preparation of other heterocyclic systems, such as oxadiazoles (B1248032) and triazoles, which are known to possess a wide range of biological activities. mdpi.com This opens up avenues for the synthesis of novel, more complex heterocyclic structures derived from this compound for potential pharmaceutical applications.

Table 2: Potential Niche Applications of this compound

| Application Area | Rationale |

|---|---|

| Corrosion Inhibition | The carbohydrazide group is a known oxygen scavenger wikipedia.orgatamankimya.com |

| Polymer Chemistry | Carbohydrazides are used as curing agents and polymer precursors wikipedia.orgatamankimya.com |

| Heterocyclic Synthesis | The carbohydrazide moiety is a versatile building block for other heterocycles mdpi.com |

| Agrochemicals | Carbohydrazide derivatives are found in some herbicides and plant growth regulators atamanchemicals.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dimethylquinoxaline-6-carbohydrazide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation reactions starting from substituted quinoxaline precursors. For example, hydrazide derivatives are typically prepared by reacting sulfonohydrazides with aldehydes in glacial acetic acid (yield: 65–85%) . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Reactions performed at 80–100°C enhance kinetic control.

- Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

- Data Table :

| Starting Material | Reagent/Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one | Chlorosulfonic acid, 90°C | 72 | 98 | |

| Sulfonohydrazide derivative | Glacial acetic acid, reflux | 68 | 96 |

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR (DMSO-d6) confirm hydrazide proton signals at δ 10.2–11.5 ppm and carbonyl carbons at δ 160–165 ppm .

- Mass Spectrometry : ESI-MS (m/z 245.1 [M+H]) validates molecular weight .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., CCDC 1983315 for analogous quinoxalines) .

- Discrepancies in data (e.g., shifted NMR peaks) should be resolved by cross-validating with elemental analysis and repeating under anhydrous conditions .

Q. What are the primary biomedical research applications of this compound derivatives?

- Methodology : Derivatives are screened for antibacterial and anticancer activity using:

- MIC assays (e.g., against S. aureus: IC 8–12 µg/mL) .

- MTT assays (e.g., inhibition of HeLa cell proliferation at 10–20 µM) .

- Structural modifications (e.g., sulfonohydrazide vs. benzylidene groups) directly correlate with bioactivity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of novel this compound derivatives?

- Methodology :

- Reaction Path Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict favorable reaction pathways (e.g., ΔG‡ < 25 kcal/mol for hydrazone formation) .

- Virtual Screening : Molecular docking (AutoDock Vina) identifies derivatives with high affinity for bacterial DNA gyrase (binding energy < -8 kcal/mol) .

- Case Study : ICReDD’s iterative workflow combines quantum chemistry and experimental feedback to reduce reaction development time by 40% .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Replicate Studies : Ensure identical assay conditions (e.g., pH, temperature, cell line passage number).

- Purity Validation : Use HPLC (≥99% purity) to exclude impurities as confounding factors .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Example : Discrepancies in IC values for antifungal activity may arise from variations in solvent (DMSO vs. ethanol) .

Q. How do factorial design principles improve experimental workflows for derivatizing this compound?

- Methodology :

- 2 Factorial Design : Test variables (e.g., temperature, catalyst loading) to identify interactions affecting yield.

| Factor | Level (-1) | Level (+1) | Optimal Range |

|---|---|---|---|

| Temp. | 70°C | 110°C | 90–100°C |

| Catalyst | 0.5 mol% | 2.0 mol% | 1.5 mol% |

- Response Surface Methodology (RSM) : Maximizes yield (85% → 92%) by optimizing reagent stoichiometry .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。